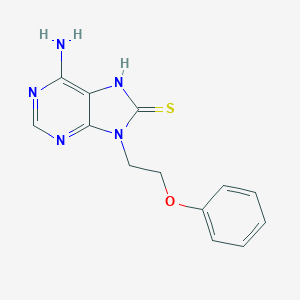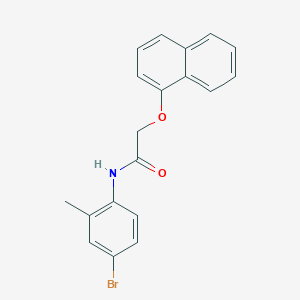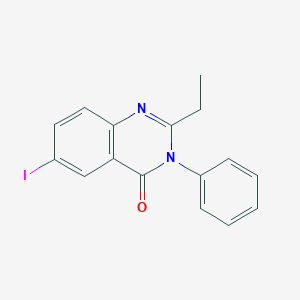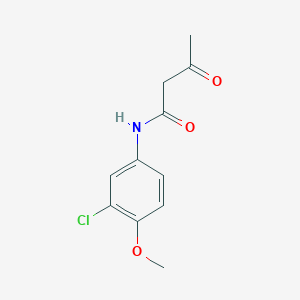![molecular formula C21H15BrClN3O2S B399378 N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide](/img/structure/B399378.png)
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and benzamide groups, making it a subject of interest for researchers in chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride.
Amidation Reaction: The 2-bromobenzoyl chloride is then reacted with an appropriate amine to form the 2-bromobenzoyl amide.
Thioamide Formation: The 2-bromobenzoyl amide is further reacted with thiourea to form the corresponding thioamide.
Final Coupling: The thioamide is then coupled with 2-chlorobenzoyl chloride in the presence of a base to form the final product
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and reduce production costs .
化学反応の分析
Types of Reactions
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of bromine and chlorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The amide and thioamide groups can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states and reduced forms of the compound .
科学的研究の応用
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
作用機序
The mechanism of action of N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-methylbenzamide
- N-[4-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]benzamide
- N-[3-({[(3-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide
Uniqueness
N-[3-({[(2-bromobenzoyl)amino]carbothioyl}amino)phenyl]-2-chlorobenzamide is unique due to its specific combination of bromine, chlorine, and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
分子式 |
C21H15BrClN3O2S |
|---|---|
分子量 |
488.8g/mol |
IUPAC名 |
N-[3-[(2-bromobenzoyl)carbamothioylamino]phenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C21H15BrClN3O2S/c22-17-10-3-1-8-15(17)19(27)26-21(29)25-14-7-5-6-13(12-14)24-20(28)16-9-2-4-11-18(16)23/h1-12H,(H,24,28)(H2,25,26,27,29) |
InChIキー |
UEIMRRHOTHGAMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC=CC=C3Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{3-allyl-2-[(4-ethoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B399305.png)
![Ethyl 4-{[(3-methylbutanoyl)carbamothioyl]amino}benzoate](/img/structure/B399306.png)
![3,4-dichloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B399309.png)
![2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B399310.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2,2-dimethoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B399311.png)

![N-(3,4-dichlorophenyl)-2-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B399314.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B399317.png)
![2-(4-methoxyphenoxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]acetamide](/img/structure/B399318.png)
![2-[3-allyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(4-chloro-2,5-dimethoxyphenyl)acetamide](/img/structure/B399319.png)
